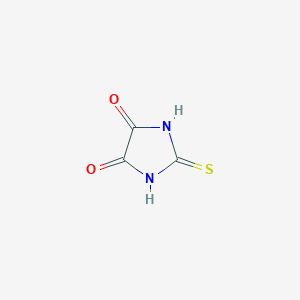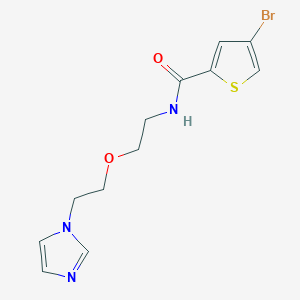
2-thioxo-4,5-imidazolidinedione
Vue d'ensemble
Description
2-thioxo-4,5-Imidazolidinedione is a useful research compound. Its molecular formula is C3H2N2O2S and its molecular weight is 130.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
La classe des 2-thioxo-4,5-imidazolidinediones présente des propriétés antivirales . Les chercheurs ont étudié son potentiel dans l'inhibition de la réplication virale, ce qui en fait un candidat prometteur pour le développement de médicaments antiviraux.
Propriétés Anticancéreuses
Des études ont mis en évidence le potentiel anticancéreux des dérivés de la 2-thioxo-4,5-imidazolidinedione . Ces composés peuvent interférer avec la croissance des cellules cancéreuses, ce qui les rend précieux en thérapie anticancéreuse.
Inhibiteurs de l'Aldose Réductase
Les inhibiteurs de l'aldose réductase jouent un rôle crucial dans la gestion des complications du diabète. Certains dérivés de la 2-thioxo-imidazolidinedione ont démontré des effets inhibiteurs sur l'aldose réductase . Cette propriété pourrait être bénéfique pour les patients diabétiques.
Ouvreurs de Canaux Potassiques
Des composés contenant l'échafaudage de la 2-thioxo-imidazolidinedione ont été explorés comme ouvreurs de canaux potassiques . Ces canaux régulent l'excitabilité cellulaire et peuvent avoir un impact sur des conditions telles que l'hypertension et les arythmies.
Activité Antibactérienne
Certains dérivés de la 2-thioxo-imidazolidinedione présentent des effets antibactériens . Les chercheurs ont étudié leur potentiel contre les agents pathogènes bactériens, ce qui les rend pertinents pour la gestion des maladies infectieuses.
Élévation du Cholestérol HDL Sérique
L'élévation des taux de cholestérol lipoprotéique de haute densité (HDL) est bénéfique pour la santé cardiovasculaire. Certains composés de la 2-thioxo-imidazolidinedione se sont montrés prometteurs à cet égard .
Ces applications mettent en évidence la polyvalence de la this compound et son impact potentiel dans divers domaines thérapeutiques. Les chercheurs continuent d'explorer de nouveaux dérivés et d'évaluer leurs activités biologiques . N'hésitez pas à me poser des questions si vous avez besoin de plus d'informations ou d'autres applications ! 😊
Mécanisme D'action
Target of Action
2-Thioxo-4,5-Imidazolidinedione, also known as thioparabanic acid, is a compound with a broad range of pharmacological properties . The primary targets of this compound are yet to be fully resolved, but it has been reported that some of the N-aminoimidazoline-2-thione derivatives, which are similar to this compound, interfere with an immediate postintegrational event occurring after integration of the viral DNA into the host cell genome .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. For instance, it has been evaluated as a fatty acid amide hydrolase (FAAH) inhibitor, which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its broad pharmacological profile. It has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad range of biological activities. For instance, it has been reported to exhibit antimicrobial activity, suggesting that it may have effects on bacterial cell wall synthesis or other key cellular processes .
Analyse Biochimique
Biochemical Properties
2-thioxo-4,5-Imidazolidinedione is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit antimicrobial activity, anti-HIV activity, and antifungal activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the biological context and the specific target of the compound.
Propriétés
IUPAC Name |
2-sulfanylideneimidazolidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKQOIAYNHSOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873454 | |
| Record name | Thioparabanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-89-9 | |
| Record name | Thioparabanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOPARABANIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)






![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)


![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)
